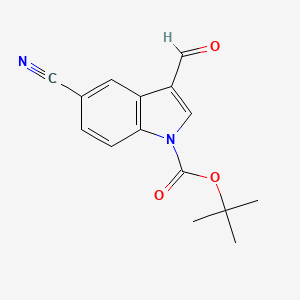

1-Boc-5-Cyano-3-formylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-cyano-3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUMALLEGSYCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654306 | |

| Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-93-9 | |

| Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide to 1-Boc-5-cyano-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-5-cyano-3-formylindole is a synthetic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a Boc-protected indole nitrogen, a cyano group, and a formyl group, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 1-Boc-5-cyano-3-formylindole, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Properties

1-Boc-5-cyano-3-formylindole, also known as tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate, is a solid compound at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a variety of chemical reactions.

Table 1: Physicochemical Properties of 1-Boc-5-cyano-3-formylindole

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄N₂O₃ | [1] |

| Molecular Weight | 270.3 g/mol | [1] |

| CAS Number | 914348-93-9 | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [3][4] |

| Storage | 2-8°C, under inert gas atmosphere | [4] |

Synthesis and Reactivity

-

Boc Protection: The nitrogen of the indole ring of 5-cyanoindole would be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or DMAP, in an appropriate solvent like dichloromethane or THF.

-

Formylation: The C3 position of the Boc-protected 5-cyanoindole would then be formylated. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

The reactivity of 1-Boc-5-cyano-3-formylindole is dictated by its three functional groups:

-

Formyl Group: The aldehyde functionality at the C3 position is a versatile handle for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig) to introduce further complexity.

-

Cyano Group: The nitrile group at the C5 position can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

-

Boc-Protected Indole: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to deprotect the indole nitrogen, allowing for subsequent N-alkylation or N-arylation reactions.

Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The specific substitution pattern of 1-Boc-5-cyano-3-formylindole makes it a valuable intermediate for the synthesis of novel therapeutic agents.

While direct biological activity data for 1-Boc-5-cyano-3-formylindole is not extensively reported, its derivatives have been investigated for a range of therapeutic targets. For instance, indole derivatives bearing a cyano group have shown potential as xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[5][6] Furthermore, the indole-3-carboxaldehyde moiety is a known scaffold for compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[7]

The trifunctional nature of this molecule allows for the generation of diverse chemical libraries through combinatorial chemistry approaches, which can be screened for activity against various biological targets.

Logical Workflow for a Medicinal Chemistry Campaign:

References

- 1. cenmed.com [cenmed.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]

- 5. Design, synthesis, and biological evaluation of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(3-cyano-1H-indol-5-yl)isonicotinamide and N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-5-cyano-3-formylindole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-5-cyano-3-formylindole is a versatile heterocyclic compound that serves as a key building block in the synthesis of complex molecules with significant therapeutic potential. Its unique trifunctional nature, featuring a protected indole nitrogen, a cyano group, and a formyl group, allows for selective chemical modifications at multiple positions. This guide provides a comprehensive overview of the structure, synthesis, and known applications of 1-Boc-5-cyano-3-formylindole, with a focus on its role as a pharmaceutical intermediate in drug discovery, particularly in the development of kinase inhibitors.

Chemical Structure and Properties

1-Boc-5-cyano-3-formylindole, also known as tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate, is a derivative of the indole heterocyclic system. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protecting group for the indole nitrogen, enhancing the compound's stability and solubility in organic solvents, which is advantageous for multi-step organic syntheses. The cyano group at the 5-position and the formyl (aldehyde) group at the 3-position are key reactive sites that can be further functionalized.

Below is a table summarizing the key chemical and physical properties of 1-Boc-5-cyano-3-formylindole.

| Property | Value |

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 270.28 g/mol |

| CAS Number | 914348-93-9 |

| Appearance | Solid |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O[1] |

Note: Experimental data such as melting point and detailed spectral data (NMR, IR) are not consistently reported in publicly available literature and should be determined empirically upon synthesis or acquisition.

Synthesis of 1-Boc-5-cyano-3-formylindole

The synthesis of 1-Boc-5-cyano-3-formylindole typically involves a two-step process starting from 5-cyanoindole: protection of the indole nitrogen followed by formylation at the C3 position.

Logical Synthesis Workflow

Caption: General synthetic workflow for 1-Boc-5-cyano-3-formylindole.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-Boc-5-cyanoindole

-

Materials:

-

5-Cyanoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or acetonitrile

-

-

Procedure:

-

Dissolve 5-cyanoindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 1-Boc-5-cyanoindole.

-

Step 2: Synthesis of 1-Boc-5-cyano-3-formylindole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3]

-

Materials:

-

1-Boc-5-cyanoindole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice bath (0 °C).

-

Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cold DMF, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent in situ.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add a solution of 1-Boc-5-cyanoindole (1.0 eq) in anhydrous DMF or DCM dropwise to the Vilsmeier reagent, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of ice and aqueous sodium hydroxide or sodium bicarbonate solution.

-

Stir the mixture until the intermediate iminium salt is fully hydrolyzed.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-Boc-5-cyano-3-formylindole.

-

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic drugs. The functional groups on 1-Boc-5-cyano-3-formylindole make it a valuable intermediate for the synthesis of more complex molecules, particularly in the area of kinase inhibitors.

Role as a Pharmaceutical Intermediate

The aldehyde and nitrile functionalities of 1-Boc-5-cyano-3-formylindole serve as reactive handles for further chemical transformations, such as condensation reactions, reductions, or cyclizations.[4] This allows for the construction of diverse molecular scaffolds.

Potential in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.

The 1-Boc-5-cyano-3-formylindole scaffold can be elaborated into fused heterocyclic systems that are known to interact with the ATP-binding site of various kinases.[5] While specific examples of drugs synthesized directly from 1-Boc-5-cyano-3-formylindole are not prominent in the literature, its structural motifs are present in known kinase inhibitors. For instance, substituted 3-cyanoquinolines have been patented as protein tyrosine kinase inhibitors.[6] The indole core, combined with a cyano group, can be a key pharmacophoric element.

Exemplary Reaction Pathway in Drug Intermediate Synthesis

The following diagram illustrates a hypothetical, yet chemically reasonable, reaction of 1-Boc-5-cyano-3-formylindole to form a more complex heterocyclic system, which could be a precursor to a kinase inhibitor.

Caption: Hypothetical reaction of 1-Boc-5-cyano-3-formylindole.

Conclusion

1-Boc-5-cyano-3-formylindole is a valuable synthetic intermediate with significant potential in drug discovery and development. Its trifunctional nature allows for diverse and selective chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic compounds. While detailed public data on this specific molecule is limited, its structural features and the reactivity of its functional groups strongly suggest its utility in the creation of novel therapeutic agents, particularly in the field of kinase inhibition. Further research and publication of detailed synthetic protocols and characterization data would greatly benefit the scientific community.

References

- 1. cenmed.com [cenmed.com]

- 2. PubChemLite - Tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1h-indole-1-carboxylate (C16H13F3N2O3) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - Tert-butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]

- 5. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. Substituted 3-cyanoquinolines as protein tyrosine kinase inhibitors - Patent CN-1320118-A - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Boc-5-cyano-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-5-cyano-3-formylindole, a key building block in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this versatile intermediate.

Synthetic Pathway Overview

The synthesis of 1-Boc-5-cyano-3-formylindole is typically achieved in a three-step sequence starting from the commercially available 5-bromoindole. The overall strategy involves:

-

Cyanation: Conversion of 5-bromoindole to 5-cyanoindole.

-

Boc Protection: Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

-

Formylation: Introduction of a formyl group at the C3 position of the indole ring via a Vilsmeier-Haack reaction.

This synthetic route is efficient and provides good overall yields, making it suitable for laboratory-scale synthesis.

Caption: Synthetic pathway for 1-Boc-5-cyano-3-formylindole.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | Cyanation | 5-Bromoindole | 5-Cyanoindole | Cuprous Cyanide (CuCN) | N-methylpyrrolidine | 98.6 |

| 2 | Boc Protection | 5-Cyanoindole | 1-Boc-5-cyanoindole | Di-tert-butyl dicarbonate (Boc)₂O, Cesium Fluoride (CsF) | Acetonitrile (MeCN) | 80 |

| 3 | Formylation | 1-Boc-5-cyanoindole | 1-Boc-5-cyano-3-formylindole | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Dichloromethane (DCM) | Not Reported |

Experimental Protocols

Step 1: Synthesis of 5-Cyanoindole from 5-Bromoindole

Reaction:

5-Cyanoindole + (Boc)₂O --(CsF, MeCN)--> 1-Boc-5-cyanoindole

1-Boc-5-cyanoindole + POCl₃ + DMF --> 1-Boc-5-cyano-3-formylindole

Caption: Experimental workflow for the synthesis of 1-Boc-5-cyano-3-formylindole.

An In-depth Technical Guide to 1-Boc-5-cyano-3-formylindole: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-5-cyano-3-formylindole, a strategically functionalized indole derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. The presence of a cyano group at the 5-position, a formyl group at the 3-position, and a Boc-protecting group on the indole nitrogen provides a versatile scaffold for the synthesis of complex heterocyclic systems. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors.

Chemical Properties and Data

1-Boc-5-cyano-3-formylindole, also known as tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate, is a stable, solid organic compound. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the indole nitrogen, enhancing its stability and solubility in organic solvents, which is advantageous for multi-step synthetic sequences.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄N₂O₃ | [1] |

| Molecular Weight | 270.3 g/mol | [1] |

| CAS Number | 914348-93-9 | |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Spectroscopic data for the closely related compound, 1H-indole-3-carboxaldehyde, is available and can serve as a reference for spectral interpretation.[2][3]

Synthesis of 1-Boc-5-cyano-3-formylindole

The synthesis of 1-Boc-5-cyano-3-formylindole is typically achieved through a two-step process starting from 5-cyanoindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by formylation at the C3 position, most commonly via the Vilsmeier-Haack reaction.[4][5][6]

Step 1: N-Boc Protection of 5-Cyanoindole

Experimental Protocol:

-

To a solution of 5-cyanoindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude 1-Boc-5-cyanoindole by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6]

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent like dichloromethane (DCM).

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the low temperature. This in situ generates the Vilsmeier reagent.

-

To this freshly prepared Vilsmeier reagent, add a solution of 1-Boc-5-cyanoindole in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-5-cyano-3-formylindole.

Reactivity and Applications in Drug Discovery

The strategic placement of functional groups on the 1-Boc-5-cyano-3-formylindole scaffold makes it a highly versatile intermediate for the synthesis of diverse and complex molecules.

-

The Formyl Group (C3-position): The aldehyde functionality is a key handle for various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions to form Schiff bases or other heterocyclic rings.[7]

-

The Cyano Group (C5-position): The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to construct fused ring systems.

-

The Boc-Protected Nitrogen (N1-position): The Boc group can be readily removed under acidic conditions to deprotect the indole nitrogen, allowing for further functionalization at this position.

Precursor for Kinase Inhibitors

Substituted indoles are a prominent structural motif in a wide range of biologically active compounds, including numerous kinase inhibitors used in oncology.[8][9] The scaffold of 1-Boc-5-cyano-3-formylindole provides an excellent starting point for the synthesis of novel kinase inhibitors. The various functional groups allow for the introduction of different substituents to optimize binding affinity and selectivity for specific kinase targets. For instance, the formyl group can be used to build a side chain that interacts with the hinge region of a kinase, while the cyano group can be modified to interact with other pockets of the ATP-binding site.

Signaling Pathways and Biological Relevance

While specific studies on the biological activity of 1-Boc-5-cyano-3-formylindole itself are limited, the broader class of substituted indoles is known to interact with various signaling pathways implicated in diseases such as cancer. For example, indole derivatives have been shown to inhibit Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[8] Furthermore, the indole nucleus is a common feature in compounds targeting pathways regulated by vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptors, which are key drivers of angiogenesis.[9] The versatility of 1-Boc-5-cyano-3-formylindole makes it a promising starting material for the development of inhibitors targeting these and other critical signaling pathways.

Conclusion

1-Boc-5-cyano-3-formylindole is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its well-defined structure and multiple reactive sites allow for the facile synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling researchers to leverage this important building block in their quest for novel therapeutics. Further investigation into the biological activities of derivatives synthesized from this scaffold is warranted and holds promise for the identification of new drug candidates targeting a range of diseases.

References

- 1. rsc.org [rsc.org]

- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-Boc-5-cyano-3-formylindole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its prevalence in biologically active natural products and its versatile chemical reactivity. Among the vast array of functionalized indole building blocks, 1-Boc-5-cyano-3-formylindole has emerged as a pivotal intermediate, particularly in the synthesis of complex molecules targeting the central nervous system. The strategic placement of the cyano group at the 5-position, a formyl group at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides a unique combination of reactivity and stability, making it an invaluable tool for medicinal chemists. This technical guide delineates the synthesis, key reactions, and significant applications of 1-Boc-5-cyano-3-formylindole in medicinal chemistry, with a focus on its role in the synthesis of the antidepressant drug Vilazodone and other bioactive molecules.

Synthesis of the Core Scaffold: 1-Boc-5-cyano-3-formylindole

The preparation of 1-Boc-5-cyano-3-formylindole is crucial for its application as a building block. While specific literature detailing its synthesis is sparse, established organic chemistry principles point towards two primary and efficient synthetic routes starting from 1-Boc-5-cyanoindole.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3.0 equivalents) in an anhydrous solvent such as dichloromethane (DCM) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 1-Boc-5-cyanoindole (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Boc-5-cyano-3-formylindole.

Experimental Protocol: Ortho-Lithiation and Formylation

Directed ortho-metalation is another powerful strategy for the regioselective functionalization of aromatic rings.

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-5-cyanoindole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of s-butyllithium (s-BuLi, 1.1 equivalents) in cyclohexane dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 2.0 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Boc-5-cyano-3-formylindole.

Application in the Synthesis of Vilazodone

A significant application of 1-Boc-5-cyano-3-formylindole is as a key precursor in the synthesis of Vilazodone, a potent antidepressant. Vilazodone functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor. The synthesis involves the elaboration of the 3-formyl group into a 4-chlorobutyl side chain, which is then coupled with the piperazine moiety of the second key intermediate.

Synthetic Pathway to Vilazodone

The formyl group of 1-Boc-5-cyano-3-formylindole can be converted to the required butyl side chain through a series of standard organic transformations, such as a Wittig reaction followed by reduction, or a Grignard reaction followed by deoxygenation and halogenation. A more direct route from a related precursor involves a Friedel-Crafts acylation of 1-Boc-5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone.

Experimental Protocols for Vilazodone Synthesis

The following protocols are adapted from literature procedures for the synthesis of Vilazodone, highlighting the steps where 1-Boc-5-cyano-3-formylindole derivatives are key.

Step 1: Friedel-Crafts Acylation of 1-Boc-5-cyanoindole

-

Reactants: 1-Boc-5-cyanoindole, 4-chlorobutyryl chloride, Aluminum chloride (AlCl₃)

-

Solvent: Dichloromethane (DCM) and Nitromethane

-

Procedure: To a cooled suspension of AlCl₃ in DCM/nitromethane, 4-chlorobutyryl chloride is added, followed by a solution of 1-Boc-5-cyanoindole. The reaction is stirred at 0-10 °C for 2-4 hours. Work-up involves quenching with ice-water, extraction, and purification.

-

Yield: 68-70%

Step 2: Reduction of the Ketone

-

Reactant: 1-Boc-3-(4-chlorobutyryl)-5-cyanoindole

-

Reagents: Sodium borohydride (NaBH₄), Trifluoroacetic acid (TFA)

-

Solvent: Tetrahydrofuran (THF)

-

Procedure: To a solution of the ketone in THF, TFA is added, followed by the portion-wise addition of NaBH₄ at low temperature. The reaction is stirred for 2-12 hours at room temperature. Aqueous work-up and extraction yield the reduced product.

-

Yield: 71-95%

Step 3: Boc Deprotection

-

Reactant: 1-Boc-3-(4-chlorobutyl)-5-cyanoindole

-

Reagent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Solvent: Dichloromethane (DCM)

-

Procedure: The Boc-protected intermediate is treated with an acid like TFA in DCM at room temperature until deprotection is complete, as monitored by TLC. The solvent and excess acid are removed under reduced pressure.

Step 4: Condensation with 5-(1-piperazinyl)benzofuran-2-carboxamide

-

Reactants: 3-(4-chlorobutyl)-5-cyanoindole, 5-(1-piperazinyl)benzofuran-2-carboxamide

-

Reagents: Sodium bicarbonate (NaHCO₃), Potassium iodide (KI)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Procedure: The two intermediates are heated in DMF in the presence of a base and a catalytic amount of KI at 85-100 °C overnight. The product precipitates upon pouring the reaction mixture into ice water and is collected by filtration.

-

Yield: ~78%

Biological Activities of 5-Cyanoindole Derivatives

The 5-cyanoindole moiety, a key feature of 1-Boc-5-cyano-3-formylindole, is present in a variety of biologically active compounds. The cyano group can act as a hydrogen bond acceptor and can be metabolically stable, making it an attractive substituent in drug design.

Dopamine D4 Receptor Ligands

Derivatives of 5-cyanoindole have shown high affinity for the dopamine D4 receptor, a target for antipsychotic drugs.

| Compound Class | Biological Target | Affinity (Ki) |

| 2-Aminomethyl-5-cyanoindoles | Dopamine D4 Receptor | 0.52 - 1.0 nM |

Antibacterial Agents

Spiro[indole-3,4'-pyridine] derivatives synthesized from 5-cyanoindole have demonstrated promising antibacterial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide | Pseudomonas aeruginosa ATCC 27853 | 12.5 µg/mL[1] |

Ligands for α-Synuclein Aggregates

Cyano-substituted indole derivatives have been investigated as potential imaging agents for α-synuclein aggregates, which are implicated in Parkinson's disease.

| Compound | Biological Target | Affinity (Ki) |

| Radioiodinated 3-substituted-N-benzyl-5-cyanoindole | α-synuclein fibrils | 17.4 ± 5.6 nM[2] |

Signaling Pathway of Vilazodone

Vilazodone's therapeutic effect in depression is attributed to its dual mechanism of action on the serotonergic system.

Vilazodone's primary actions are:

-

Inhibition of the Serotonin Transporter (SERT): By blocking SERT, Vilazodone prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

-

Partial Agonism at the 5-HT₁ₐ Receptor: Vilazodone acts as a partial agonist at both presynaptic 5-HT₁ₐ autoreceptors and postsynaptic 5-HT₁ₐ receptors. Its action at presynaptic autoreceptors helps to modulate the negative feedback loop that can limit serotonin release, while its agonism at postsynaptic receptors directly contributes to the therapeutic effect.

1-Boc-5-cyano-3-formylindole stands out as a highly valuable and versatile building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of the antidepressant Vilazodone, where it serves as a key precursor for the construction of the drug's core structure. The strategic positioning of its functional groups allows for a wide range of chemical manipulations, enabling the synthesis of diverse and complex bioactive molecules. The derivatives of the 5-cyanoindole scaffold have shown significant potential in targeting various biological systems, including neurotransmitter receptors and bacterial enzymes. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the synthetic pathways, experimental considerations, and biological significance of this important chemical entity, thereby underscoring its continued relevance in the quest for novel therapeutics.

References

The Strategic Intermediate: A Technical Guide to 1-Boc-5-cyano-3-formylindole for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-cyano-3-formylindole, a synthetically derived indole scaffold, has emerged as a valuable intermediate in the field of medicinal chemistry. Its trifunctional nature, featuring a protected nitrogen, a reactive aldehyde at the C3 position, and a cyano group at the C5 position, makes it a versatile building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in the development of novel therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

1-Boc-5-cyano-3-formylindole, also known as tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate, is a stable solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its solubility in common organic solvents and prevents unwanted side reactions during subsequent synthetic transformations.

| Property | Value | Source |

| CAS Number | 914348-93-9 | [1][2] |

| Molecular Formula | C₁₅H₁₄N₂O₃ | [1][2][3] |

| Molecular Weight | 270.3 g/mol | [1][3] |

| Appearance | Solid | Inferred from related compounds |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C, under inert gas atmosphere | [2] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for 1-Boc-5-cyano-3-formylindole is not extensively detailed in the literature, a logical and efficient two-step synthetic pathway can be proposed based on well-established indole chemistry. The synthesis commences with the commercially available 5-cyanoindole.

Logical Synthetic Workflow

The synthesis can be envisioned as a two-step process: first, the protection of the indole nitrogen with a Boc group, followed by the introduction of a formyl group at the C3 position, likely via a Vilsmeier-Haack reaction.

Caption: Plausible synthetic workflow for 1-Boc-5-cyano-3-formylindole.

Step 1: Boc Protection of 5-Cyanoindole (Hypothetical Protocol)

This procedure is based on standard protocols for the N-protection of indoles.

-

Materials: 5-cyanoindole, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or 4-dimethylaminopyridine (DMAP)), and an aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Procedure:

-

Dissolve 5-cyanoindole (1 equivalent) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1-1.5 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-5-cyanoindole.

-

Step 2: Vilsmeier-Haack Formylation of 1-Boc-5-cyanoindole (Hypothetical Protocol)

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5][6]

-

Materials: 1-Boc-5-cyanoindole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

In a three-necked flask equipped with a stirrer and under an inert atmosphere, cool DMF (solvent and reagent) in an ice-salt bath.

-

Slowly add phosphorus oxychloride (typically 1-1.5 equivalents) to the cooled DMF, maintaining a low temperature. This forms the Vilsmeier reagent in situ.[7]

-

To this mixture, add a solution of 1-Boc-5-cyanoindole (1 equivalent) in DMF dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Basify the aqueous solution with a base such as sodium hydroxide or sodium bicarbonate until the product precipitates.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

If necessary, recrystallize or purify the crude product by column chromatography to obtain pure 1-Boc-5-cyano-3-formylindole.

-

Applications in Drug Discovery

The strategic placement of the cyano and formyl groups on the 1-Boc-indole scaffold makes this molecule a highly valuable precursor for the synthesis of a variety of bioactive compounds. Commercial suppliers indicate its utility in the development of kinase inhibitors and other biologically active molecules aimed at treating cancer, inflammation, and central nervous system disorders.[2]

Role as a Precursor to Kinase Inhibitors

The indole nucleus is a common feature in many kinase inhibitors. The 3-formyl group of 1-Boc-5-cyano-3-formylindole can be readily transformed into various functionalities that can interact with the hinge region of a kinase's ATP binding site. The 5-cyano group can serve as a hydrogen bond acceptor or be further elaborated to occupy other pockets within the enzyme's active site.

Hypothetical Drug Synthesis Workflow

The following diagram illustrates a generalized workflow where 1-Boc-5-cyano-3-formylindole serves as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

Caption: Generalized workflow for the synthesis of a kinase inhibitor.

Conclusion

1-Boc-5-cyano-3-formylindole represents a strategically important and versatile intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through standard and well-understood organic chemistry transformations. The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors. Further research into the full synthetic potential and biological applications of this compound is warranted.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]

- 3. cenmed.com [cenmed.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Bioactive Chromene Derivatives Using 1-Boc-5-cyano-3-formylindole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole nucleus provides a versatile platform for the discovery of novel therapeutic agents. This document details the synthesis of bioactive chromene derivatives utilizing 1-Boc-5-cyano-3-formylindole as a key starting material. The presented protocols focus on a multi-component reaction strategy, offering an efficient and atom-economical approach to complex molecular architectures. The synthesized indole-substituted chromene derivatives have shown potential as anticancer agents, and their biological activities are summarized herein.

Application: Synthesis of a Novel Indole-Substituted Tetrahydro-4H-chromene

This section outlines the synthesis of a novel chromene derivative, 2-amino-4-(1-Boc-5-cyano-1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, via a one-pot, three-component reaction. This reaction proceeds through a domino Knoevenagel-Michael cyclocondensation.

Experimental Protocol: Synthesis of 2-amino-4-(1-Boc-5-cyano-1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Materials:

-

1-Boc-5-cyano-3-formylindole

-

Malononitrile

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 50 mL round-bottom flask, combine 1-Boc-5-cyano-3-formylindole (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in 20 mL of ethanol.

-

Add a catalytic amount of piperidine (2-3 drops) to the suspension.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, the solid product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to yield the pure 2-amino-4-(1-Boc-5-cyano-1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Expected Yield: Based on similar reactions, yields are expected to be in the range of 85-95%.

Reaction Workflow

Caption: Workflow for the synthesis of the target chromene derivative.

Biological Activity of Indole-Substituted Chromenes

Derivatives of 4H-chromene tethered to an indole moiety have demonstrated significant potential as anticancer agents.[1] The mechanism of action for many of these compounds involves the disruption of microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative indole-tethered chromene derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 7.9 | [1] |

| A549 (Lung) | 8.5 | [1] | |

| HeLa (Cervical) | 8.1 | [1] | |

| 4d | MCF-7 (Breast) | 8.8 | [1] |

| A549 (Lung) | 9.1 | [1] | |

| HeLa (Cervical) | 8.5 | [1] |

Note: The compounds listed are representative indole-tethered chromenes and not the exact product from the provided protocol. The data is intended to illustrate the potential bioactivity of this class of molecules.

Proposed Signaling Pathway: Induction of Apoptosis

The anticancer activity of indole-substituted chromenes is often attributed to their ability to induce apoptosis (programmed cell death). A proposed signaling pathway involves the activation of the extrinsic apoptotic pathway.[2]

Caption: Proposed mechanism of apoptosis induction by indole-substituted chromenes.

Conclusion

The use of 1-Boc-5-cyano-3-formylindole in multi-component reactions provides an efficient route to novel and complex heterocyclic molecules with significant biological potential. The described protocol for the synthesis of an indole-substituted tetrahydro-4H-chromene derivative is a practical example of this approach. The resulting class of compounds has demonstrated promising anticancer activity, warranting further investigation and development in the field of drug discovery. The provided data and pathway diagrams serve as a valuable resource for researchers exploring the therapeutic potential of these novel chemical entities.

References

- 1. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Boc-5-cyano-3-formylindole as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-cyano-3-formylindole is a highly functionalized indole derivative that serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. The presence of three reactive sites—the Boc-protected nitrogen, the cyano group at the 5-position, and the formyl group at the 3-position—offers medicinal chemists a versatile platform for structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of 1-Boc-5-cyano-3-formylindole in the discovery of potent and selective kinase inhibitors, a class of drugs with significant applications in oncology, inflammation, and neurodegenerative diseases.

Key Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. The specific substitution pattern of 1-Boc-5-cyano-3-formylindole makes it an ideal precursor for the synthesis of inhibitors targeting various protein kinases, including:

-

Glycogen Synthase Kinase 3 (GSK-3): Implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and type 2 diabetes.

-

Rho-associated coiled-coil containing protein kinase (ROCK): A key regulator of cellular contraction and motility, making it a target for cardiovascular diseases and cancer.

-

Aurora Kinases: Essential for cell cycle regulation, their inhibition is a promising strategy for cancer therapy.

The cyano group at the 5-position can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitors. The formyl group at the C3 position provides a handle for introducing diverse substituents to probe different regions of the kinase active site, thereby modulating potency and selectivity.

Data Presentation: Bioactivity of Related 5-Cyanoindole Derivatives

While specific bioactivity data for compounds directly synthesized from 1-Boc-5-cyano-3-formylindole is not extensively available in the public domain, the following table summarizes the activity of closely related 5-cyano-oxindole and 7-azaindole derivatives, demonstrating the potential of the 5-cyanoindole scaffold in kinase inhibition.

| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Activity | Reference |

| 5-Cyano-oxindole | GSK3β | 140 | - | [1] |

| 5-Cyano-oxindole | AMPK | >10,000 | - | [2] |

| 7-Azaindole | ROCK1 | 3 | - | [3] |

| 7-Azaindole | ROCK2 | 1 | - | [3] |

| Pyrazolo-pyridine | Aurora A | <10 | Antitumor activity in mice | [4] |

Experimental Protocols

The following protocols describe key synthetic transformations of 1-Boc-5-cyano-3-formylindole to generate libraries of potential kinase inhibitors.

Protocol 1: Synthesis of a Vinyl-Substituted Indole via Wittig Reaction

This protocol describes the conversion of the formyl group to a vinyl group, which can serve as a scaffold for further functionalization.

Reaction Scheme:

Caption: Wittig olefination of 1-Boc-5-cyano-3-formylindole.

Materials:

-

1-Boc-5-cyano-3-formylindole

-

Appropriate phosphonium ylide (e.g., methyltriphenylphosphonium bromide for a terminal alkene)

-

Strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred suspension of the phosphonium salt (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the strong base (1.1 equivalents) dropwise at 0 °C.

-

Allow the resulting ylide solution to stir at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of 1-Boc-5-cyano-3-formylindole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl-substituted indole.

Protocol 2: Synthesis of an Amine-Substituted Indole via Reductive Amination

This protocol details the conversion of the formyl group into a secondary or tertiary amine, a common moiety in kinase inhibitors.

Reaction Scheme:

Caption: Reductive amination of 1-Boc-5-cyano-3-formylindole.

Materials:

-

1-Boc-5-cyano-3-formylindole

-

Desired primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1-Boc-5-cyano-3-formylindole (1.0 equivalent) in DCE, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by the addition of saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amine-substituted indole.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving ROCK, a potential target for inhibitors derived from 1-Boc-5-cyano-3-formylindole.

Caption: Simplified ROCK signaling pathway and point of inhibition.

Conclusion

1-Boc-5-cyano-3-formylindole represents a valuable and versatile building block in the synthesis of novel drug candidates, particularly kinase inhibitors. The provided protocols for Wittig olefination and reductive amination offer robust methods for elaborating the core structure and generating diverse chemical libraries for biological screening. The demonstrated bioactivity of related 5-cyanoindole derivatives highlights the potential of this scaffold to yield potent and selective inhibitors for various therapeutic targets. Further exploration of the chemical space accessible from this intermediate is warranted to unlock its full potential in drug discovery.

References

- 1. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Experimental Protocol for the Synthesis of 1-Boc-5-cyano-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Boc-5-cyano-3-formylindole, a valuable building block in medicinal chemistry and drug discovery. The protocol is divided into two main stages: the protection of the indole nitrogen of 5-cyanoindole with a tert-butyloxycarbonyl (Boc) group, followed by the formylation of the 3-position using the Vilsmeier-Haack reaction.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structure of many pharmaceutical agents. The functionalization of the indole scaffold is a key strategy in the development of new therapeutic molecules. The title compound, 1-Boc-5-cyano-3-formylindole, incorporates three key functional groups: a Boc-protected nitrogen, a cyano group at the 5-position, and a formyl group at the 3-position. The Boc group serves as a common protecting group for the indole nitrogen, allowing for selective reactions at other positions. The cyano and formyl groups are versatile handles for further chemical transformations, making this compound a highly useful intermediate in the synthesis of more complex molecules.

Overall Reaction Scheme

The synthesis of 1-Boc-5-cyano-3-formylindole is achieved in two sequential steps starting from 5-cyanoindole.

Caption: Overall synthetic route to 1-Boc-5-cyano-3-formylindole.

Experimental Protocols

Step 1: Synthesis of 1-Boc-5-cyanoindole (tert-Butyl 5-cyano-1H-indole-1-carboxylate)

This procedure describes the protection of the nitrogen atom of 5-cyanoindole using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

5-Cyanoindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-cyanoindole (1.0 eq) in anhydrous THF.

-

To the stirred solution, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with 1 M HCl (2 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-Boc-5-cyanoindole as a solid.

Step 2: Synthesis of 1-Boc-5-cyano-3-formylindole (tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate)

This procedure details the formylation of the 3-position of 1-Boc-5-cyanoindole via the Vilsmeier-Haack reaction.[1][2]

Materials:

-

1-Boc-5-cyanoindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice-water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add anhydrous DMF.

-

Cool the DMF to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

In a separate flask, dissolve 1-Boc-5-cyanoindole (1.0 eq) in anhydrous DCM.

-

Add the solution of 1-Boc-5-cyanoindole to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

-

Stir the reaction at this temperature for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.

-

Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine (2 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield 1-Boc-5-cyano-3-formylindole.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-Boc-5-cyano-3-formylindole. Please note that yields are representative and may vary depending on the reaction scale and purity of reagents.

| Step | Reactant | Molar Equiv. | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Cyanoindole | 1.0 | (Boc)₂O (1.1 eq), Et₃N (1.5 eq), DMAP (0.1 eq) | THF | 0 to RT | 12-16 | 85-95 |

| 2 | 1-Boc-5-cyanoindole | 1.0 | POCl₃ (1.5 eq), DMF | DCM | 0 to 50 | 2-4 | 70-85 |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 1-Boc-5-cyano-3-formylindole.

Caption: Workflow for the synthesis of 1-Boc-5-cyano-3-formylindole.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions, particularly for the Vilsmeier-Haack formylation, may require optimization depending on the specific batch of reagents and reaction scale.

References

Application of 1-Boc-5-cyano-3-formylindole in the Synthesis of Potent Kinase Inhibitors

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs and clinical candidates. Specifically, substituted indoles, and their oxidized counterparts, oxindoles, have proven to be versatile templates for the design of potent and selective kinase inhibitors.

This application note details the utility of 1-Boc-5-cyano-3-formylindole as a key starting material for the synthesis of kinase inhibitors, with a particular focus on inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and other related kinases. The presence of the cyano group at the 5-position and the formyl group at the 3-position provides two reactive handles for the strategic elaboration of the indole core to generate diverse chemical libraries for screening and optimization. The Boc protecting group on the indole nitrogen allows for controlled reactions at other positions before its removal under acidic conditions.

Kinase Inhibitors Derived from 5-Cyano-indole/oxindole Scaffolds

The 5-cyano-indole and 5-cyano-oxindole motifs are found in a number of potent kinase inhibitors. The cyano group can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the molecule, influencing its binding affinity and selectivity. A summary of representative kinase inhibitors featuring this scaffold is presented below.

| Compound Name/Reference | Target Kinase(s) | IC50 (nM) |

| AZD1080 | GSK-3β | - |

| CM266 | AMPK | - |

| CM296 | AMPK | - |

| 3,5-substituted oxindole (Compound 11) | GSK-3β | 3370 |

| 3,5-substituted oxindole (Compound 12) | GSK-3β | 8290 |

| 3,5-substituted oxindole (Compound 13) | GSK-3β | 4920 |

Note: Specific IC50 values for AZD1080, CM266, and CM296 were not publicly available in the reviewed literature, but they are described as potent inhibitors.

Proposed Synthetic Pathway to a 5-Cyano-oxindole Kinase Inhibitor Scaffold

While specific examples detailing the direct use of 1-Boc-5-cyano-3-formylindole in the synthesis of a named kinase inhibitor are not prevalent in the public literature, a plausible and efficient synthetic route to a generic 5-cyano-oxindole scaffold, a key component of inhibitors like AZD1080, can be proposed. This pathway utilizes a Knoevenagel condensation followed by reduction and cyclization.

Caption: Proposed synthetic workflow from 1-Boc-5-cyano-3-formylindole to a 5-cyano-oxindole scaffold.

Experimental Protocols

The following are generalized protocols for the key transformations in the proposed synthetic pathway. Researchers should optimize these conditions for specific substrates.

Protocol 1: Knoevenagel Condensation of 1-Boc-5-cyano-3-formylindole

This procedure describes the condensation of the 3-formyl group with an active methylene compound, such as nitromethane, to introduce a side chain that will ultimately form part of the oxindole ring.

Materials:

-

1-Boc-5-cyano-3-formylindole

-

Nitromethane (or other active methylene compound)

-

Piperidine (or other basic catalyst)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 1-Boc-5-cyano-3-formylindole (1.0 eq) and the active methylene compound (1.1 eq).

-

Add ethanol as the solvent to achieve a suitable concentration.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Cyclization to the 5-Cyano-oxindole Scaffold

This protocol describes the reduction of the nitro group (introduced in the previous step) and the subsequent intramolecular cyclization to form the oxindole ring. The Boc protecting group is typically cleaved under the acidic conditions of the reduction.

Materials:

-

Knoevenagel condensation product from Protocol 1

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Suspend the Knoevenagel condensation product in a mixture of ethanol and water in a round-bottom flask.

-

Add iron powder (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux and add concentrated HCl dropwise.

-

Continue heating at reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 5-cyano-oxindole scaffold.

Relevant Signaling Pathway: GSK-3β in Cellular Processes

GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a key role in a multitude of signaling pathways, including insulin signaling, Wnt signaling, and neuronal function. Its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and cancer. The diagram below illustrates a simplified overview of the role of GSK-3β in the Wnt signaling pathway, a critical pathway in development and disease.

Caption: Simplified Wnt signaling pathway illustrating the role of GSK-3β.

Conclusion

1-Boc-5-cyano-3-formylindole is a valuable and versatile starting material for the synthesis of kinase inhibitors, particularly those targeting GSK-3β. Its bifunctional nature allows for the construction of the key 5-cyano-oxindole scaffold through straightforward and high-yielding chemical transformations. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of novel therapeutics.

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Boc-5-cyano-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with 1-Boc-5-cyano-3-formylindole. While specific literature on this exact substrate is limited, the provided protocols are adapted from established methods for structurally similar indoles, particularly those bearing electron-withdrawing groups and N-Boc protection. The resulting 5-aryl-3-formylindole scaffolds are of significant interest in medicinal chemistry as precursors to a variety of biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The 1-Boc-5-cyano-3-formylindole core is a versatile building block. The Boc-protecting group allows for subsequent N-functionalization or deprotection, the cyano and formyl groups are electron-withdrawing moieties that can influence the electronic properties of the final compound and serve as handles for further chemical transformations. The Suzuki coupling at a suitable position on this scaffold, typically a bromo or iodo precursor, allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to compounds with potential applications as kinase inhibitors and anticancer agents.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Suzuki coupling of a halo-substituted 1-Boc-5-cyano-3-formylindole with various arylboronic acids. These estimations are based on literature precedents for Suzuki couplings with 3-formylindoles. Actual yields may vary depending on the specific boronic acid used and slight modifications to the reaction conditions.

| Arylboronic Acid Substituent | Arylboronic Acid Example | Expected Yield Range (%) |

| Electron-Donating | 4-Methoxyphenylboronic acid | 60 - 85 |

| Electron-Neutral | Phenylboronic acid | 50 - 75 |

| Electron-Withdrawing | 4-Cyanophenylboronic acid | 30 - 60 |

| Heteroaryl | Pyridine-3-boronic acid | 40 - 70 |

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of a bromo-substituted 1-Boc-5-cyano-3-formylindole and a subsequent Boc-deprotection step. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 1-Boc-5-bromo-3-formylindole

This protocol is adapted from standard conditions for Suzuki couplings on N-Boc protected bromoindoles.

Materials:

-

1-Boc-5-bromo-3-formylindole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 1-Boc-5-bromo-3-formylindole (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add Pd(dppf)Cl₂ (0.03 equivalents) to the flask under a positive pressure of inert gas.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1 and 0.2 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-Boc-3-formylindole.

Protocol 2: Boc-Deprotection of 5-aryl-1-Boc-3-formylindole

This is a standard procedure for the removal of the Boc protecting group.

Materials:

-

5-aryl-1-Boc-3-formylindole

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the 5-aryl-1-Boc-3-formylindole in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate to yield the deprotected 5-aryl-3-formyl-1H-indole, which can be further purified by crystallization or chromatography if necessary.

Visualizations

Application in Drug Discovery

The 5-aryl-3-formylindole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The ability to readily synthesize a variety of analogs through Suzuki coupling makes this an attractive starting point for drug discovery campaigns.

Potential Therapeutic Targets:

-

Kinase Inhibition: Many indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 5-aryl-3-formylindole core can be elaborated to target the ATP-binding site of kinases such as c-Src, as well as receptor tyrosine kinases involved in cancer progression.

-

Anticancer Activity: The products of these Suzuki coupling reactions can serve as precursors for a range of anticancer agents. The introduced aryl group can be tailored to interact with specific pockets in target proteins, while the formyl group can be further modified to introduce additional pharmacophoric features or to act as a hydrogen bond acceptor.

-

Modulation of Signaling Pathways: Indole-containing compounds have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many human cancers. The synthesized 5-aryl-3-formylindole derivatives could be screened for their ability to inhibit components of this pathway, leading to the discovery of novel anticancer therapeutics.

Application Notes: Protecting Group Strategies for 5-Cyano-3-formylindole

Introduction